molecular formula C15H12ClNS B12707605 1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- CAS No. 91307-06-1

1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)-

Cat. No.: B12707605
CAS No.: 91307-06-1
M. Wt: 273.8 g/mol
InChI Key: WEBLDMGPLLTAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with 2-methyl-5-(2-thienyl)amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 1-phenyl-2-methyl-5-(2-thienyl)-: Similar structure but lacks the chlorine atom.

    1H-Pyrrole, 1-(4-bromophenyl)-2-methyl-5-(2-thienyl)-: Similar structure but with a bromine atom instead of chlorine.

    1H-Pyrrole, 1-(4-fluorophenyl)-2-methyl-5-(2-thienyl)-: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)- is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

CAS No.

91307-06-1

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-5-thiophen-2-ylpyrrole

InChI

InChI=1S/C15H12ClNS/c1-11-4-9-14(15-3-2-10-18-15)17(11)13-7-5-12(16)6-8-13/h2-10H,1H3

InChI Key

WEBLDMGPLLTAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.